3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol
Description
3-(2-Phenylethenyl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 5 and a 2-phenylethenyl (styryl) moiety at position 2.
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGVKAIXXQXJE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218438-53-0 | |
| Record name | 5-[(1E)-2-phenylethenyl]-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biological Activities
The compound is part of the 1,2,4-triazole family, which is known for a wide range of biological activities. Key applications include:
- Antimicrobial Activity : Triazole derivatives exhibit significant antibacterial and antifungal properties. Research indicates that 1,2,4-triazole derivatives can inhibit the growth of various microbial strains, making them promising candidates for developing new antimicrobial agents .
- Anticancer Properties : Several studies have demonstrated the cytotoxic effects of triazole derivatives against cancer cell lines. For instance, compounds containing the triazole scaffold have shown selective cytotoxicity towards melanoma and breast cancer cells . The ability to modify the triazole structure enhances its efficacy against different cancer types.
- Anti-inflammatory and Antioxidant Effects : Triazoles have been studied for their potential anti-inflammatory properties. They can modulate inflammatory pathways and exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Synthetic Methodologies
The synthesis of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol involves various chemical reactions:
- Thiosemicarbazide Derivatives : The compound can be synthesized through the reaction of thiosemicarbazide with different acids under controlled conditions. This method allows for the incorporation of various substituents on the triazole ring, enhancing biological activity .
- Click Chemistry : Recent studies have utilized thiol-ene click reactions to synthesize novel triazole derivatives. This approach allows for the efficient formation of complex molecules with diverse functional groups .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of synthesized 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Research focused on a series of triazole derivatives bearing hydrazone moieties showed promising results against human melanoma and triple-negative breast cancer cell lines. The compounds demonstrated significant cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting their potential as anticancer therapeutics .
Comparative Data Table
| Property | 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol | Other Triazole Derivatives |
|---|---|---|
| Antimicrobial Activity | MIC: 3.12 - 25 μg/mL | Varies widely |
| Anticancer Efficacy | Selective towards melanoma and breast cancer | Varies; some show broader efficacy |
| Anti-inflammatory Effects | Moderate; requires further study | Generally high |
| Synthetic Complexity | Moderate; involves multi-step synthesis | Varies; some are simpler |
Mechanism of Action
The mechanism of action of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 1,2,4-triazole-5-thiol derivatives are highly dependent on substituents at positions 3 and 3. Below is a detailed comparison based on substituent modifications:
Anti-Inflammatory Activity: Substituent Effects
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-Triazole-5-Thiol
- Structure : A methoxy-substituted phenyl group at position 3.
- Activity : Exhibits potent anti-inflammatory effects, attributed to electron-donating methoxy groups that enhance interactions with cyclooxygenase (COX) enzymes. Derivatives such as 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles showed significant inhibition of carrageenan-induced edema in rats (37–42% reduction vs. control) .
- Mechanism : Methoxy groups may stabilize radical intermediates or modulate lipophilicity for better membrane penetration .
Hypothetical 3-(2-Phenylethenyl) Derivative
- Expected Activity : The styryl group’s conjugated system could enhance radical scavenging or COX-2 inhibition via π-π stacking with aromatic residues in enzyme active sites. However, experimental data is lacking.
Actoprotective Activity: Thiophene vs. Styryl Substituents
3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazole-5-Thiol Derivatives
- Structure : Thiophene ring linked via a methyl group to position 3.
- Activity : Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate demonstrated superior actoprotective effects in rats (6.32% greater efficacy than Riboxin®). The thiophene moiety likely enhances bioavailability and CNS penetration .
- Mechanism : Sulfur atoms in thiophene may facilitate redox interactions, reducing oxidative stress during physical fatigue.
3-(2-Phenylethenyl) Derivative
- Hypothetical Comparison : The styryl group’s planar structure might improve binding to mitochondrial targets involved in energy metabolism but could reduce solubility compared to thiophene derivatives.
Antibacterial Activity: Hydroxy vs. Styryl Groups
3-(2-Hydroxyphenyl)-1H-1,2,4-Triazole-5-Thiol
- Structure : Hydroxyphenyl group at position 3.
- Activity : Moderate antibacterial activity against E. coli and S. aureus (MIC = 32–64 µg/mL). The hydroxyl group enables hydrogen bonding with bacterial membrane proteins .
- Limitation : Lower lipophilicity compared to methoxy or styryl derivatives may limit cell penetration.
Styryl Derivative
- Expected Profile : Increased lipophilicity from the styryl group could enhance Gram-negative bacterial membrane disruption but may require structural optimization to balance toxicity.
Biological Activity
3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is a derivative of the triazole family, characterized by the presence of a thiol group and a phenyl-substituted vinyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. The unique structural features of this compound contribute to its reactivity and biological efficacy.
Structure and Properties
The molecular formula of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is . The compound's structure includes a triazole ring that is known for its stability and ability to interact with various biological targets. The thiol group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and form covalent bonds with proteins.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.24 g/mol |
| Melting Point | Not specified |
The biological activity of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as yeasts. This is primarily due to the interaction of the thiol group with microbial proteins, leading to inhibition of growth .
- Anticancer Effects : Research indicates that derivatives of 1,2,4-triazole can induce apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cell proliferation suggests potential applications in cancer therapy . In vitro studies have shown cytotoxic effects against melanoma and breast cancer cell lines .
- Enzyme Inhibition : The triazole moiety can interact with enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity. This has implications for both antimicrobial and anticancer applications .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, including 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol. The results indicated that this compound exhibited notable inhibitory effects against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (yeast)
The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
In a cytotoxicity assay using the MTT method, 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Melanoma (IGR39) | 15.4 |
| Triple-Negative Breast Cancer (MDA-MB-231) | 22.6 |
| Pancreatic Carcinoma (Panc-1) | 30.0 |
These results highlight the compound's selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates under microwave irradiation or reflux conditions. Key steps include nucleophilic substitution at the sulfur atom and heterocyclic ring closure. Purity validation requires elemental analysis (C, H, N, S), H-NMR for structural confirmation, and LC-MS for molecular mass verification. Impurity profiling should use reverse-phase HPLC with UV detection at 254 nm .
Q. Which analytical techniques are most reliable for characterizing 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol and its intermediates?
- Methodological Answer :
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S.
- H-NMR : Identifies vinyl proton coupling patterns (e.g., trans-alkene protons at δ 6.5–7.2 ppm with Hz) and triazole ring protons (δ 8.1–8.5 ppm).
- LC-MS : Validates molecular ion peaks ([M+H]) and detects side products.
- FT-IR : Confirms thiol (-SH) stretch near 2550 cm and triazole C=N stretches at 1600–1650 cm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or triazole rings) affect the pharmacological activity of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl, -NO) on the phenyl ring enhance bioactivity by increasing electrophilicity. For example, 4-chlorophenyl analogs show improved antioxidant activity due to stabilized radical intermediates.
- Cation substitution (e.g., K vs. Na in salts) impacts solubility and membrane permeability. Potassium salts of triazole-thiols exhibit higher actoprotective activity in forced swimming tests compared to sodium salts .
- Heterocyclic fusion (e.g., pyrrole or thiophene) at the 5-position modulates target specificity. Molecular docking studies suggest pyrrole-containing derivatives bind more effectively to ATP-binding sites in kinases .
Q. How can researchers resolve contradictions in reported bioactivity data for triazole-thiol derivatives?
- Methodological Answer :
- Standardize assay protocols : For example, forced swimming tests for actoprotection must control variables like water temperature (25°C ± 1°C), rat weight (200–260 g), and pre-test fasting duration (12 hr) to ensure reproducibility .
- Cross-validate with orthogonal assays : Pair in vitro enzyme inhibition data (e.g., COX-2 or xanthine oxidase) with in vivo models to confirm mechanistic relevance.
- Statistical rigor : Apply non-parametric tests (Kolmogorov-Smirnov, Shapiro-Wilk) to assess normality in small sample sizes () common in preclinical studies .
Q. What computational strategies are effective for predicting ADME properties and toxicity of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol analogs?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) and predict metabolic stability.
- ADME prediction : SwissADME or pkCSM tools estimate logP (optimal range: 1.5–3.5), bioavailability (%F > 30%), and blood-brain barrier permeability.
- Toxicity screening : ProTox-II predicts hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test profiles) .
Q. How can researchers design experiments to elucidate the mechanism of antioxidant activity in triazole-thiol derivatives?
- Methodological Answer :
- In vitro assays :
- DPPH/ABTS radical scavenging : Quantify IC values under controlled pH (7.4) and temperature (37°C).
- Ferric reducing antioxidant power (FRAP) : Correlate thiol group density with reducing capacity.
- In vivo models : Induce oxidative stress in rodents with CCl or D-galactose, then measure biomarkers (MDA, SOD, GSH) in liver homogenates.
- EPR spectroscopy : Detect transient thiyl radicals to confirm redox activity .
Data Interpretation and Optimization
Q. What experimental parameters significantly influence the reproducibility of pharmacological studies on triazole-thiol compounds?
- Methodological Answer :
- Dosing regimen : Oral bioavailability varies with formulation (e.g., suspensions in 0.5% carboxymethylcellulose vs. PEG-400 solutions).
- Animal strain : Nonlinear rats (200–260 g) show higher inter-individual variability than Sprague-Dawley rats.
- Positive controls : Use Riboxin® (100 mg/kg) or ascorbic acid (50 mg/kg) to benchmark actoprotective or antioxidant effects .
Q. How can structure-activity relationship (SAR) studies be optimized for triazole-thiol derivatives?
- Methodological Answer :
- Fragment-based design : Systematically replace substituents (e.g., phenyl → thiophene) while monitoring bioactivity cliffs.
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with IC values.
- Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., uric acid transporter 1) to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
